molecular formula C20H24N4O2 B5454807 N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide

Cat. No.: B5454807
M. Wt: 352.4 g/mol
InChI Key: BSGRVGOKKSQGNL-UHFFFAOYSA-N
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Description

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its structure comprises a piperazine ring substituted with a 2-methylpropanoyl group and a phenyl ring, which is further connected to a pyridine-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative by reacting piperazine with 2-methylpropanoyl chloride under basic conditions. This intermediate is then coupled with 4-bromophenylpyridine-2-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.

    Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase.

Uniqueness

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of both piperazine and pyridine-2-carboxamide moieties, which contribute to its potent acetylcholinesterase inhibitory activity. Its dual action of inhibiting acetylcholinesterase and providing neuroprotective effects sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15(2)20(26)24-13-11-23(12-14-24)17-8-6-16(7-9-17)22-19(25)18-5-3-4-10-21-18/h3-10,15H,11-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGRVGOKKSQGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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